molecular formula C8H8ClF2N B2655222 2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine CAS No. 2260936-21-6

2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine

Cat. No.: B2655222
CAS No.: 2260936-21-6
M. Wt: 191.61
InChI Key: FDCUXFWSIIOZAG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine (CAS 2260936-21-6) is a valuable pyridine-based building block in organic synthesis and medicinal chemistry research . With the molecular formula C₈H₈ClF₂N and a molecular weight of 191.61 g/mol, this compound features a reactive chloromethyl group and a metabolically stable 1,1-difluoroethyl moiety on its pyridine ring . This unique structure makes it a versatile intermediate for constructing more complex molecules, particularly in pharmaceutical research and development where it can be used to introduce fluorine-containing groups into target compounds . The chloromethyl group serves as an excellent handle for further functionalization, enabling nucleophilic substitution reactions to create ethers, thioethers, or amine derivatives . Researchers can leverage this compound in cross-coupling reactions and as a precursor for synthesizing specialized ligands or functional materials. It is available for order in quantities ranging from 50mg to 5g . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(chloromethyl)-6-(1,1-difluoroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2N/c1-8(10,11)7-4-2-3-6(5-9)12-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCUXFWSIIOZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=N1)CCl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(azidomethyl)-6-(1,1-difluoroethyl)pyridine, while oxidation with potassium permanganate can produce this compound N-oxide .

Scientific Research Applications

Organic Synthesis

Fluorination Reactions
The compound is a valuable intermediate in the synthesis of fluorinated organic compounds. It can participate in reactions that introduce difluoromethyl groups into organic substrates, enhancing their biological activity and stability. For example, visible light-induced radical cascade reactions have been developed to incorporate difluoromethyl groups into imidazoles and other heterocycles, showcasing the utility of pyridine derivatives like 2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine in synthetic chemistry .

Reaction Type Description
Radical Cascade Reaction Utilizes visible light to facilitate the incorporation of difluoromethyl groups into substrates.
Fluorination Enhances the biological properties of compounds through the introduction of fluorine atoms.

Materials Science

Coordination Chemistry
The unique structure of this compound allows it to act as a ligand in coordination chemistry. Its ability to form complexes with metal ions (e.g., Fe(II), Ni(II), Zn(II)) can lead to novel materials with interesting magnetic and optical properties. Research indicates that such ligands can facilitate self-assembly processes that are crucial for developing advanced materials .

Agricultural Chemistry

Insecticides Development
Pyridine derivatives are frequently used as intermediates in the synthesis of agrochemicals, including insecticides. The chloromethyl group in this compound can be modified to create potent insecticidal compounds. The synthesis processes for these derivatives often aim to enhance efficacy while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The presence of the difluoroethyl group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 1,1-difluoroethyl group in the target compound offers moderate electron-withdrawing effects compared to the stronger electron-withdrawing -CCl₃ (Nitrapyrin) or -CF₃ groups. This influences reactivity in metal coordination or catalytic processes .
  • Heterocyclic Modifications : Compounds like 2-(chloromethyl)-6-(trifluoromethyl)-imidazo[1,2-a]pyridine incorporate fused imidazole rings, enhancing rigidity and binding specificity in medicinal chemistry .

Physicochemical Properties

While explicit data (e.g., melting/boiling points) for the target compound are unavailable, inferences can be drawn:

  • Molecular Weight : The calculated molecular weight (~193.6 g/mol) is lower than analogs like C₁₄H₁₂F₄N₂ (284.3 g/mol) due to simpler substituents .

Biological Activity

2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the chloromethyl and difluoroethyl substituents, influences its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6ClF2N. The arrangement of substituents at the 2 and 6 positions of the pyridine ring alters the electronic characteristics of the molecule, potentially enhancing its biological activity compared to other similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The presence of chlorine and difluoroethyl groups can affect the compound's binding affinity and specificity towards these targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors, influencing signaling pathways that regulate cellular functions.
  • Nucleic Acid Interaction : The compound may bind to nucleic acids, affecting gene expression or replication processes.

Biological Activity Data

Research on the biological activity of compounds structurally similar to this compound suggests potential applications in various fields:

Activity Type Description Reference
Antitumor ActivitySome derivatives exhibit significant antitumor effects in vitro against cancer cell lines.
Enzyme InhibitionPotential inhibition of key metabolic enzymes has been observed in preliminary studies.
Receptor InteractionInvestigated for its ability to modulate receptor activity in various biological systems.

Case Studies

  • Antitumor Studies : In a study examining derivatives of pyridine compounds, it was noted that modifications at specific positions could enhance antitumor activity significantly. For example, compounds with similar structural features were tested against human prostate cancer cell lines and showed promising IC50 values indicating effective proliferation inhibition .
  • Enzyme Activity : Research has indicated that certain pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib .
  • Synthesis and Biological Evaluation : A synthesis study highlighted the preparation of 2-(Chloromethyl)-6-(difluoromethyl)pyridine through difluoromethylation strategies. The resulting compounds were evaluated for their reactivity and potential biological applications, suggesting further investigation into their therapeutic efficacy is warranted .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine?

Methodological Answer: The synthesis typically involves halogenation and difluoroethylation steps. A nickel-catalyzed reductive coupling approach, as described for analogous 2-halomethylpyridine derivatives, can be adapted. For example:

  • Step 1: Start with 2-methyl-6-ethylpyridine. Introduce chlorine at the methyl group via radical chlorination (e.g., using SO₂Cl₂ under UV light).
  • Step 2: Fluorinate the ethyl group using a difluorinating agent like DAST (diethylaminosulfur trifluoride) to form the 1,1-difluoroethyl moiety.
  • Key Reference: Nickel-catalyzed coupling methods for similar pyridine derivatives (e.g., reductive coupling of 2-halomethylpyridines) are detailed in Synthetic Communications, 35(6), 891–895 (2005) .

Q. How can the purity of this compound be validated after synthesis?

Methodological Answer: Use a combination of chromatographic and spectroscopic techniques:

  • HPLC/MS: To confirm molecular weight and detect impurities.
  • ¹H/¹⁹F NMR: The 1,1-difluoroethyl group shows characteristic splitting patterns (e.g., a triplet of quartets for -CF₂CH₃).
  • Elemental Analysis: Validate stoichiometry (C, H, N, Cl, F).
  • Reference: Analytical protocols for structurally related fluorinated pyridines are outlined in Journal of Fluorine Chemistry, 160, 57–63 (2014) .

Q. What are the key stability considerations for this compound under laboratory storage?

Methodological Answer:

  • Moisture Sensitivity: The chloromethyl group is prone to hydrolysis; store under inert gas (N₂/Ar) in anhydrous solvents (e.g., THF, DCM).
  • Light Sensitivity: Protect from UV light to prevent radical decomposition of the difluoroethyl group.
  • Temperature: Store at –20°C for long-term stability.
  • Reference: Stability data for chloromethylpyridines are discussed in Acta Crystallographica Section E (2011) .

Advanced Research Questions

Q. How does the electronic nature of the 1,1-difluoroethyl group influence the reactivity of the chloromethyl moiety?

Methodological Answer: The electron-withdrawing effect of the -CF₂CH₃ group increases the electrophilicity of the adjacent chloromethyl site, enhancing its susceptibility to nucleophilic substitution (e.g., with amines or thiols). To quantify this:

  • Hammett Analysis: Use σₚ values to correlate substituent effects with reaction rates.
  • DFT Calculations: Model charge distribution at the chloromethyl carbon (e.g., Gaussian09 with B3LYP/6-31G* basis set).
  • Reference: Reactivity trends in fluorinated pyridines are explored in for analogous thiazolo-pyridine systems .

Q. What strategies mitigate competing side reactions during functionalization of the chloromethyl group?

Methodological Answer:

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states without nucleophilic interference.
  • Temperature Control: Lower temperatures (–10°C to 0°C) reduce elimination pathways (e.g., dehydrohalogenation).
  • Protecting Groups: Temporarily block the difluoroethyl group with silyl ethers if necessary.
  • Reference: Substitution reaction optimizations for chloromethylpyridines are detailed in for pyrrolidine derivatives .

Q. How can spectroscopic techniques resolve ambiguities in regioselectivity during derivatization?

Methodological Answer:

  • NOESY NMR: Detect spatial proximity between substituents to confirm regiochemistry.
  • X-ray Crystallography: Resolve crystal structures of derivatives (e.g., amine-substituted analogs).
  • ¹³C NMR Chemical Shifts: Compare experimental shifts with computed values (e.g., via ACD/Labs software).
  • Reference: Structural elucidation of similar compounds is demonstrated in Acta Crystallographica Section E (2011) .

Q. What are the challenges in scaling up the synthesis of this compound for biological assays?

Methodological Answer:

  • Purification: Replace column chromatography with recrystallization or distillation for large batches.
  • Safety: Mitigate exothermic reactions during fluorination (use jacketed reactors with controlled cooling).
  • Yield Optimization: Screen catalysts (e.g., Pd/Cu systems) for efficient coupling steps.
  • Reference: Scaling strategies for nickel-catalyzed reactions are described in Inorganic Chemistry, 43(5), 1649–1658 (2004) .

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